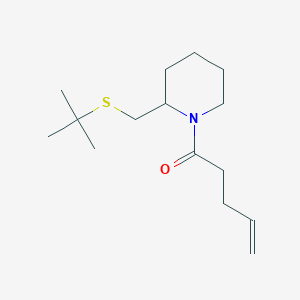

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Organometallic Chemistry and Lewis Pair Reactivity

Hydroalumination and hydrogallation of sterically encumbered hydrazones have been explored, showcasing the ability of these compounds to act as active Lewis pairs. These reactions are critical for understanding the molecular structures and reactivity patterns of compounds with tert-butyl and piperidine functionalities. This type of chemistry is pivotal for activating C–H bonds of moderately acidic substrates, demonstrating the compounds' potential in synthesizing complex organometallic structures (Uhl et al., 2016).

Catalysis and Stereoselective Synthesis

Research into activating tert-butyl hydroperoxide (TBHP) with chelated vanadates for stereoselectively preparing sidechain-functionalized tetrahydrofurans highlights the importance of these compounds in oxidation reactions. This area of study offers insight into the mechanisms of stereoselectivity, crucial for developing new synthetic routes in organic chemistry (Dönges et al., 2015).

Medicinal Chemistry and Drug Development

The synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported, underlining the compound's utility in medicinal chemistry. These derivatives are synthesized through a simple and efficient method, showcasing their potential as scaffolds for developing novel therapeutic agents (Bhat et al., 2018).

Materials Science and Ion Exchange Membranes

Poly(arylene piperidinium) hydroxide ion exchange membranes have been developed for alkaline fuel cells. These membranes exhibit excellent alkaline stability and conductivity, making them valuable for energy-related applications. This research demonstrates the potential of incorporating piperidinium units into polymers for advanced material applications (Olsson et al., 2018).

properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NOS/c1-5-6-10-14(17)16-11-8-7-9-13(16)12-18-15(2,3)4/h5,13H,1,6-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLKBMXVOEILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)